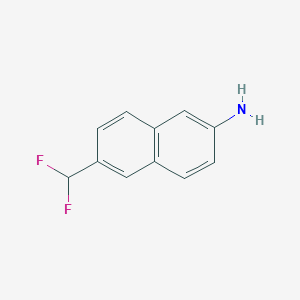

6-(Difluoromethyl)naphthalen-2-amine

Description

Strategic Role of Fluorine in Modulating Molecular Properties for Research Applications

Fluorine's high electronegativity and small size make it a unique tool for medicinal chemists and material scientists. numberanalytics.com The substitution of hydrogen with fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comacs.org For instance, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. numberanalytics.commdpi.com This enhanced metabolic stability is a crucial factor in the design of more effective pharmaceuticals. acs.org Furthermore, fluorine's ability to alter the acidity (pKa) of nearby functional groups can impact a molecule's solubility, permeability, and protein binding characteristics. acs.org In materials science, the incorporation of fluorine can enhance thermal stability and influence the electronic properties of organic materials. researchgate.net

Difluoromethyl Group as a Bioisostere and Hydrogen Bond Donor in Chemical Biology Research

The difluoromethyl (CF2H) group has garnered significant interest as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH2) groups. bohrium.comnih.govscilit.com Bioisosteric replacement is a strategy used in drug design to modify a compound's properties while retaining its biological activity. The CF2H group can act as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic the hydrogen bonding interactions of other functional groups. bohrium.comnih.govacs.org Studies have shown that the difluoromethyl group's hydrogen bond donating capacity is comparable to that of thiophenols and anilines. bohrium.comnih.govacs.org This property is particularly valuable in designing molecules that can interact with biological targets through hydrogen bonding, a key mechanism in many biological processes. The lipophilicity of the difluoromethyl group can also be modulated, further expanding its utility in the rational design of new chemical entities. bohrium.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H9F2N |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

6-(difluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H9F2N/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11H,14H2 |

InChI Key |

XJKYDYCSMCGLMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1C(F)F |

Origin of Product |

United States |

Overview of the Naphthalene Scaffold in Advanced Chemical Systems

Naphthalene as a Core Structure in Functional Materials and D-π-A Push-Pull Dye Research

Naphthalene and its derivatives are extensively used in the development of functional materials and D-π-A (donor-π-acceptor) push-pull dyes. nih.govmdpi.com In functional materials, the naphthalene core contributes to the thermal and chemical stability of the resulting compounds. researchgate.net Core-substituted naphthalene-diimides (cNDIs) are a class of materials that have been investigated for their self-assembly properties and applications in organic electronics. researchgate.net In the realm of D-π-A push-pull dyes, the naphthalene ring serves as an effective π-bridge connecting an electron-donating group to an electron-accepting group. nih.govmdpi.com This arrangement facilitates intramolecular charge transfer (ICT), leading to interesting optical properties such as solvatochromism, where the color of the dye changes with the polarity of the solvent. mdpi.comresearchgate.net These properties make naphthalene-based push-pull dyes promising candidates for applications in optoelectronic devices and as fluorescent probes. nih.govnih.gov

Research Relevance of Naphthalene Derivatives in Agrochemical and Pharmaceutical Chemistry

The naphthalene scaffold is a privileged structure in both agrochemical and pharmaceutical chemistry due to the broad spectrum of biological activities exhibited by its derivatives. nih.govekb.eg In agriculture, naphthalene derivatives have been utilized in the development of insecticides and pesticides. knowde.commdpi.com In pharmaceutical research, the naphthalene nucleus is present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govekb.eglifechemicals.com The versatility of the naphthalene scaffold allows for structural modifications that can lead to compounds with improved potency and selectivity for their biological targets. nih.govresearchgate.net The cytotoxic properties of certain naphthalene metabolites have also been harnessed in the design of anticancer drugs. ijpsjournal.com

Research Rationale for 6 Difluoromethyl Naphthalen 2 Amine

Synergistic Research Potential of Difluoromethyl and Amino-Naphthalene Functionalities

The combination of a difluoromethyl group and an amino group on a naphthalene core, as seen in this compound, creates a molecule with multifaceted potential. The amino group, a common pharmacophore, can participate in crucial hydrogen bonding interactions with biological receptors. wikipedia.org Simultaneously, the difluoromethyl group can also act as a hydrogen bond donor, a unique feature among polyfluorinated motifs. rsc.org This dual capacity for hydrogen bonding can lead to enhanced binding affinity and specificity for target proteins.

Conceptual Framework for Molecular Design with Specific Molecular Interactions

The design of molecules like this compound is guided by established principles of medicinal chemistry. The concept of "bioisosterism," where one functional group is replaced by another with similar steric and electronic properties to enhance biological activity, is central to the inclusion of the difluoromethyl group. nih.gov In this case, the CF2H group can mimic other functional groups capable of hydrogen bonding. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H9F2N | cymitquimica.com |

| Molecular Weight | 193.19 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

| CAS Number | 1261844-91-0 | cymitquimica.com |

Direct Difluoromethylation Approaches

Direct difluoromethylation involves the formation of a C(sp²)–CF₂H bond on the naphthalene core. This can be accomplished through several methods, each with its own set of reagents and reaction conditions.

A variety of reagents have been developed to act as sources of the difluoromethyl group. These reagents can generate either nucleophilic or electrophilic difluoromethyl species, or difluoromethyl radicals, which then react with the naphthalene ring. The choice of reagent is critical and depends on the desired regioselectivity and the functional groups already present on the naphthalene substrate.

| Difluoromethylating Agent | Reactive Species | Typical Conditions |

| TMSCF₂H (Difluoromethyl)trimethylsilane | Nucleophilic CF₂H⁻ equivalent | Fluoride source (e.g., TBAF), Pd or Cu catalyst |

| CF₂HSO₂Na (Sodium difluoromethanesulfinate) | Radical •CF₂H | Oxidant (e.g., t-BuOOH), metal catalyst (e.g., Cu) |

| BrCF₂CO₂Et (Ethyl bromodifluoroacetate) | Radical •CF₂H | Photocatalyst, visible light |

| HCF₂Br (Bromodifluoromethane) | Radical •CF₂H | Metal catalyst (e.g., Ni), photocatalyst |

This table is illustrative and not exhaustive of all difluoromethylating agents.

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for the formation of C–CF₂H bonds. These reactions typically involve the cross-coupling of a naphthalene derivative (e.g., a halonaphthalene or a naphthalene boronic acid) with a difluoromethyl source. For instance, a palladium-catalyzed cross-coupling reaction can be employed to couple an aryl halide with a difluoromethylating agent. The choice of ligand is crucial for the efficiency and selectivity of these reactions.

Radical difluoromethylation has emerged as a versatile method due to its mild reaction conditions and high functional group tolerance. rsc.org These reactions often utilize a radical initiator or a photocatalyst to generate a difluoromethyl radical (•CF₂H) from a suitable precursor. rsc.org This radical can then add to the aromatic naphthalene ring. The regioselectivity of the radical addition can be influenced by the electronic properties of the substituents on the naphthalene ring.

Ring Construction Methodologies Incorporating Difluoromethylated Precursors

An alternative to direct difluoromethylation is the synthesis of the naphthalene ring system from smaller, difluoromethyl-containing building blocks. This approach offers excellent control over the position of the difluoromethyl group. One such strategy involves the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes, which leads to the formation of a six-membered carbocycle and results in difluoromethylated naphthalenes.

Amination and Further Functionalization of Naphthalene Rings

The introduction of an amino group at the 2-position of the naphthalene ring is a critical step in the synthesis of the target molecule. This can be achieved either before or after the difluoromethylation step, depending on the compatibility of the functional groups with the reaction conditions. Several established methods for the amination of aromatic rings can be applied to naphthalene derivatives.

One of the most powerful and versatile methods for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a C–N bond between an aryl halide (or triflate) and an amine. In the context of synthesizing this compound, a plausible route would involve the Buchwald-Hartwig amination of a 2-halo-6-(difluoromethyl)naphthalene with an ammonia equivalent or a protected amine. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base.

Another classical method for the synthesis of 2-naphthylamines is the Bucherer reaction , which involves the conversion of a 2-naphthol (B1666908) to a 2-naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia. This method could be applied if a 6-(difluoromethyl)-2-naphthol intermediate is accessible.

Furthermore, the amination can be achieved by the reduction of a nitro group . If a 6-(difluoromethyl)-2-nitronaphthalene can be synthesized, the nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Fe/HCl), a process known as the Béchamp reduction.

Classical Amination Reaction Pathways

Historically, the introduction of an amino group onto an aromatic ring, including naphthalene, has been dominated by the nitration-reduction sequence. This two-step process involves the electrophilic nitration of the naphthalene core, followed by the reduction of the resulting nitro group to an amine.

Another classical approach is direct amination, which can be achieved under harsh conditions but has been refined over the years. For instance, the direct catalytic amination of naphthalene to naphthylamine using hydroxylamine has been demonstrated with vanadium catalysts. This one-step method presents a more atom-economical alternative to traditional nitration and hydrogenation processes. researchgate.netrsc.org A study utilizing a V2O5/HZSM-5 catalyst achieved a 70% yield of naphthylamine, highlighting the potential of this approach. researchgate.net The active sites for this reaction are believed to be the Brønsted acid sites and the V-O-V and V=O bonds of monovanadate on the catalyst surface. rsc.org

Table 1: Comparison of Classical Amination Methods for Naphthalene

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration-Reduction | 1. HNO₃/H₂SO₄ 2. Fe/HCl, Sn/HCl, or H₂/Catalyst | Multi-step, variable conditions | Well-established, reliable | Use of harsh reagents, potential for multiple isomers, not atom-economical |

| Direct Catalytic Amination | Naphthalene, Hydroxylamine, Vanadium Catalyst (e.g., V₂O₅/HZSM-5) | Mild conditions | One-step process, high atom utilization | Catalyst development is crucial, substrate scope can be limited |

Modern Transition Metal-Catalyzed Coupling Reactions for Amino-Naphthalene Synthesis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines. beilstein-journals.org Reactions such as the Buchwald-Hartwig amination provide a powerful and versatile method for forming C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium or copper catalyst and a suitable ligand.

For the synthesis of amino-naphthalenes, a naphthyl halide (e.g., 2-bromo-6-(difluoromethyl)naphthalene) could be coupled with an ammonia equivalent or a protected amine, followed by deprotection. These reactions are mediated by transition metal complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, which are crucial for catalytic activity. researchgate.net The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and selectivity. researchgate.netresearchgate.net This methodology offers a direct and modular route to a wide array of substituted amino-naphthalenes. researchgate.net

Derivatization from Naphthalene-2-amine via Multi-Component Reactions (e.g., Betti Reaction, Pictet-Spengler Reaction)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Starting from a readily available scaffold like naphthalene-2-amine, MCRs can be used to generate significant molecular complexity.

The Betti reaction is a classic MCR that involves the condensation of a phenol (like 2-naphthol, a related structure), an aldehyde, and an amine. researchgate.netnih.govrsc.org A variation starting with naphthalene-2-amine, an aldehyde, and a compound with an active methylene group can lead to complex heterocyclic structures. tandfonline.com These reactions are valuable for creating libraries of compounds due to the ease of varying the components. nih.govrsc.org The products, known as Betti bases, are useful as chiral ligands and synthetic intermediates. researchgate.netnih.govrsc.org

The Pictet-Spengler reaction is another powerful tool for synthesizing heterocyclic systems. wikipedia.orgnumberanalytics.commdpi.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com While the classical substrate is a β-phenylethylamine or tryptamine, derivatives of naphthalene-2-amine can be modified to contain the necessary β-arylethylamine moiety, which can then undergo the Pictet-Spengler cyclization to form tetrahydroisoquinoline-like structures fused to the naphthalene core. wikipedia.orgnumberanalytics.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich naphthalene ring to effect cyclization. mdpi.comnrochemistry.com

Stereoselective Synthetic Approaches for Difluorinated Naphthalene Derivatives

Introducing stereocenters in a controlled manner is a key challenge in modern organic synthesis. For difluorinated naphthalene derivatives, stereoselectivity can be relevant when other chiral centers are present or are being installed in the molecule. While the difluoromethyl group itself is not chiral, its placement on a molecule that undergoes stereoselective reactions is an important consideration.

Catalytic asymmetric dearomatization (CADA) reactions represent a sophisticated strategy for converting flat, aromatic compounds into three-dimensional chiral molecules. nih.gov For instance, a silver-mediated enantioselective aza-electrophilic dearomatization has been used to couple vinylnaphthalenes with azodicarboxylates, creating chiral polyheterocycles in a formal [4+2] cycloaddition. nih.gov Such strategies could potentially be adapted to substrates containing a difluoromethyl group, allowing for the construction of enantiomerically enriched, complex naphthalene derivatives.

General Synthetic Principles and Reaction Conditions in Naphthalene Chemistry

The chemistry of naphthalene is governed by principles of aromaticity and reactivity, which can be modulated by substituents and controlled through careful selection of reaction conditions.

Catalytic Systems and Controlled Reaction Environments

Catalysis is central to the efficient and selective functionalization of naphthalene. A wide range of catalytic systems are employed depending on the desired transformation.

Oxidation Catalysts : Vanadium oxides and other metal oxides from groups five and six of the periodic table are used in the vapor-phase oxidation of naphthalene to produce phthalic anhydride. google.com Zeolite-supported vanadium catalysts have shown high yields in this process. google.com

Hydrogenation/Dehydrogenation Catalysts : Supported palladium (Pd) and platinum (Pt) catalysts are commonly used for hydrogenation and dehydrogenation reactions. rsc.org For instance, in the conversion of decalin to naphthalene, Pt is more effective for the initial dehydrogenation to tetralin, while Pd is superior for the subsequent aromatization to naphthalene. rsc.org Porous aromatic frameworks have also been explored as supports for sulfide catalysts in naphthalene hydroprocessing. mdpi.com

Cross-Coupling Catalysts : Palladium complexes are the workhorses for cross-coupling reactions to form C-C, C-N, and C-O bonds. researchgate.net The development of specialized ligands has enabled these reactions to proceed under milder conditions with broader substrate scope. researchgate.netresearchgate.net Copper catalysts are also significant, particularly in amination reactions. researchgate.net

Controlled reaction environments, including the use of specific solvents, temperatures, and pressures, are essential for directing the outcome of these catalytic reactions. For example, mild temperatures and the use of ethanol-water mixtures as solvents have been effective in Suzuki cross-coupling reactions using naphthalene-based polymer supports. researchgate.net

Table 2: Examples of Catalytic Systems in Naphthalene Chemistry

| Reaction Type | Catalyst System | Support/Ligand | Key Features |

|---|---|---|---|

| Oxidation | Vanadium Oxide | Zeolite | Controlled oxidation to phthalic anhydride. google.com |

| Dehydrogenation | Pd or Pt | Carbon (e.g., Pd/C) | Selective aromatization of hydro-naphthalenes. rsc.org |

| Hydroprocessing | NiMeS | Porous Aromatic Frameworks | Hydrogenation and hydrocracking of naphthalene. mdpi.com |

| Suzuki Coupling | Palladium (Pd) | Naphthalene-based polymers | C-C bond formation under mild conditions. researchgate.net |

| Amination | Vanadium Oxide | HZSM-5 Zeolite | Direct conversion of naphthalene to naphthylamine. researchgate.net |

Sequential Multi-Step Reaction Design (e.g., Claisen Condensation, Heterocyclization)

The construction of complex molecules like this compound often requires a multi-step synthetic sequence where each step is carefully planned to set the stage for the next. youtube.comlibretexts.orgyoutube.com Retrosynthetic analysis is a key tool for devising such sequences. libretexts.org

An example of a sequential design involves the transformation of an acetyl group on the naphthalene ring. For instance, 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one can undergo a Claisen condensation with ethyl acetate to form a 1,3-diketone side-chain. nih.gov This diketone is a versatile intermediate that can then be used in heterocyclization reactions. Reacting the diketone with hydroxylamine hydrochloride, for example, leads to the formation of a five-membered isoxazole ring attached to the naphthalene core. nih.gov This type of sequential Claisen condensation followed by heterocyclization provides a reliable pathway to elaborate the naphthalene scaffold with various heterocyclic systems. nih.gov Such multi-step strategies are fundamental to building the diverse and complex naphthalene derivatives found in medicinal chemistry and materials science. nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Difluoromethyl Naphthalen 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a powerful tool for studying the structures and energetic properties of various compounds. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to balance accuracy with computational cost.

Geometric optimization is a fundamental step in computational chemistry where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net For aromatic amines, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net Theoretical studies on diaminonaphthalene molecules have utilized the B3LYP functional with a 6-31G(d,p) basis set to determine their optimized structures and electronic properties. researchgate.net

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. jeires.comresearchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more reactive. researchgate.net Other calculated properties include ionization potential, electron affinity, and dipole moment, which provide further insight into the molecule's behavior. researchgate.netjeires.com The introduction of activating groups (like -NH2) or deactivating groups (like -CHF2) can significantly influence the electronic properties and aromaticity of the naphthalene (B1677914) core. bohrium.com

Table 1: Representative Calculated Electronic Properties for an Aminonaphthalene Scaffold (Note: Data are illustrative, based on typical values for aminonaphthalene derivatives as specific calculations for 6-(Difluoromethyl)naphthalen-2-amine are not available in the cited literature.)

| Property | Calculated Value | Unit |

| Total Energy | -552.8 | Hartrees |

| HOMO Energy | -5.6 | eV |

| LUMO Energy | -0.9 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Ionization Potential | 5.6 | eV |

| Electron Affinity | 0.9 | eV |

| Dipole Moment | 2.1 | Debye |

DFT calculations are highly effective in predicting spectroscopic parameters. After geometric optimization, vibrational frequencies can be calculated by analyzing the second derivatives of the energy with respect to atomic displacements. nih.gov These theoretical frequencies correspond to the normal modes of vibration and can be compared directly with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netmdpi.com This comparison helps in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C-F stretching, or aromatic ring deformations. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like naphthalene derivatives, these spectra typically show transitions characterized as π → π* and n → π*. bohrium.com

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges for the specified bonds. Exact values for this compound would require specific calculations.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Symmetric N-H Stretch | -NH₂ | ~3400 |

| Asymmetric N-H Stretch | -NH₂ | ~3500 |

| Aromatic C-H Stretch | Naphthalene Ring | 3050 - 3150 |

| C-F Stretch | -CHF₂ | 1000 - 1100 |

| Naphthalene Ring Skel. | C=C | 1500 - 1600 |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, conformational flexibility primarily stems from the rotation of the amino (-NH₂) and difluoromethyl (-CHF₂) groups relative to the naphthalene plane.

Computational methods can map the potential energy landscape by systematically rotating these groups and calculating the energy of each resulting conformer. nih.gov This process identifies the lowest-energy (most stable) conformations and the energy barriers between them. In studies of 2,6-disubstituted naphthalenes, it has been shown that substituent groups can be twisted out of the mean ring plane, leading to an increase in conformational energy. nih.gov Such analyses are crucial for understanding how molecular shape influences physical properties and biological interactions.

Table 3: Illustrative Relative Energies of Hypothetical Conformers (Note: Energies are hypothetical, intended to illustrate the concept of a conformational energy landscape.)

| Conformer | Dihedral Angle (C1-C2-N-H) | Dihedral Angle (C5-C6-C-H) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0° | 60° | 0.00 |

| B | 90° | 60° | +1.5 |

| C | 0° | 180° | +0.8 |

| D (Transition State) | 90° | 0° | +3.2 |

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including DFT, used to solve the Schrödinger equation for a molecule. These calculations provide deep insights into specific molecular phenomena that are difficult to probe experimentally.

Hydrogen bonds are crucial non-covalent interactions that dictate molecular structure and function. wikipedia.org While covalently bound organic fluorine is a weak hydrogen bond acceptor, intramolecular N-H···F-C hydrogen bonds can form, particularly when the geometry of the molecule forces the interacting groups into close proximity. ucla.edu Such interactions can be detected and characterized using a combination of NMR spectroscopy and quantum chemical calculations. nih.govresearchgate.net

In the case of this compound, particularly in its protonated form (6-(difluoromethyl)naphthalen-2-aminium), an intramolecular hydrogen bond could potentially form between a proton on the ammonium group (-NH₃⁺) and one of the fluorine atoms of the difluoromethyl group. Quantum chemical calculations can confirm and quantify this interaction by:

Geometric Analysis: Calculating the H···F distance and the N-H···F angle in the optimized structure. ucla.edu

Topological Analysis (QTAIM): Analyzing the electron density to find a bond critical point between the H and F atoms.

Natural Bond Orbital (NBO) Analysis: Quantifying the charge transfer from the fluorine lone pair (donor) to the antibonding orbital of the N-H bond (acceptor). nih.gov

These computational approaches provide robust evidence for the presence and strength of such weak intramolecular interactions. ucla.eduresearchgate.net

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org For this compound, amine-imine tautomerism is possible, where a proton migrates from the nitrogen to a carbon atom on the naphthalene ring, resulting in a double bond to the nitrogen (an imine).

Quantum chemical calculations are used to assess the relative stability of tautomers by computing their total energies or, more accurately, their Gibbs free energies. nih.govresearchgate.net The equilibrium constant (K_tau) for the tautomerization process can be determined from the difference in Gibbs free energy (ΔG) between the tautomers. These calculations can be performed in the gas phase and in various solvents to understand how the environment affects the tautomeric equilibrium. researchgate.net Typically, more polar tautomers are stabilized to a greater extent in polar solvents. researchgate.net

Figure 1: Amine-Imine Tautomerism of this compound

Table 4: Hypothetical Relative Gibbs Free Energies for Tautomers (Note: Values are illustrative. The amine form is generally more stable for simple aminonaphthalenes.)

| Tautomer | Relative ΔG (Gas Phase) (kcal/mol) | Relative ΔG (DMSO) (kcal/mol) |

| Amine | 0.0 | 0.0 |

| Imine | +15.2 | +12.5 |

Thermodynamic Property Derivations

Computational chemistry provides a powerful framework for the derivation of thermodynamic properties of molecules, offering insights into their stability and behavior under various conditions. For this compound, methods like Density Functional Theory (DFT) are employed to calculate key parameters. These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, vibrational frequency analysis is performed, which is crucial for calculating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at a given temperature. The standard enthalpy of formation (ΔHf°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, can be calculated using atomization or isodesmic reaction schemes.

| Thermodynamic Property | Calculated Value | Computational Method/Basis Set |

|---|---|---|

| Enthalpy | 150.8 kJ/mol | DFT/B3LYP |

| Gibbs Free Energy | 223.1 kJ/mol | DFT/B3LYP |

| Heat Capacity (Cv) | 135.9 J/mol·K | DFT/B3LYP |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing critical insights into its reactive behavior. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies regions of low electron density and positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential values. researchgate.net

For this compound, the MEP map is shaped by the interplay of its constituent functional groups.

Naphthalene Core: The π-electron system of the aromatic rings creates a region of negative potential (typically colored red or yellow) above and below the plane of the rings, making it attractive for electrophiles.

Amino Group (-NH2): As a strong electron-donating group, the nitrogen atom possesses a lone pair of electrons, creating a localized region of intense negative electrostatic potential (deep red). This makes the amino group and adjacent positions on the naphthalene ring primary sites for electrophilic attack and hydrogen bond acceptance.

Difluoromethyl Group (-CF2H): The high electronegativity of the fluorine atoms withdraws electron density from the hydrogen atom, resulting in a region of strong positive electrostatic potential (blue) around this proton. This positive region indicates that the difluoromethyl group can act as a hydrogen bond donor.

The MEP map therefore reveals a molecule with distinct electronically rich and poor regions, guiding the prediction of its intermolecular interactions and chemical reactivity. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

In this compound, the electronic character of the naphthalene core is modulated by the two substituents:

HOMO: The electron-donating amino group significantly raises the energy of the HOMO and alters its distribution. The HOMO is expected to be largely localized over the amino group and the naphthalene ring to which it is attached. This high-energy orbital indicates the molecule's capacity to act as a nucleophile or electron donor in reactions.

LUMO: The electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of the LUMO. This orbital is likely distributed across the aromatic system, with some contribution from the difluoromethyl substituent.

HOMO-LUMO Gap: The combined effect of the electron-donating amino group (raising the HOMO) and the electron-withdrawing difluoromethyl group (lowering the LUMO) is predicted to result in a significantly smaller HOMO-LUMO gap compared to unsubstituted naphthalene. rsc.org For reference, the HOMO-LUMO gap of naphthalene calculated via DFT is approximately 4.75 eV. samipubco.com The reduced gap in the substituted compound indicates enhanced reactivity and susceptibility to electronic excitation.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Naphthalene (Calculated) samipubco.com | -6.13 | -1.38 | 4.75 | Stable |

| This compound (Predicted) | Higher (Raised by -NH2) | Lower (Lowered by -CF2H) | Significantly < 4.75 | More Reactive |

Computational Modeling of Molecular Interactions

The difluoromethyl (-CF2H) group is increasingly recognized in medicinal chemistry as a unique functional moiety. Computationally, it is characterized as a "lipophilic hydrogen bond donor." This property arises from the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the C-H bond. This polarization imparts a significant partial positive charge on the hydrogen atom, enabling it to participate in hydrogen bonding with suitable acceptor atoms like oxygen or nitrogen.

Theoretical studies have shown that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of traditional donors like thiophenols and anilines, although it is weaker than that of a hydroxyl group. This feature allows the -CF2H group to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially improving a molecule's metabolic stability and membrane permeability while retaining key hydrogen bonding interactions with biological targets.

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex, such as a ligand binding to a protein receptor. academie-sciences.frresearchgate.net For this compound, docking studies can predict how it interacts within a biological target's binding site.

The predicted binding modes are dictated by the molecule's structural and electronic features:

π-π Stacking and Hydrophobic Interactions: The planar, aromatic naphthalene core is well-suited for engaging in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and hydrophobic interactions with nonpolar residues within the binding pocket.

Hydrogen Bonding (Amino Group): The -NH2 group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen's lone pair).

Hydrogen Bonding (Difluoromethyl Group): As established, the polarized C-H bond of the -CF2H group can act as a hydrogen bond donor, forming specific interactions with hydrogen bond acceptors like the carbonyl oxygen of the protein backbone or acidic amino acid side chains (e.g., Aspartate, Glutamate). acs.org

Computational docking simulations can generate and score various binding poses, with the lowest energy poses representing the most probable binding modes. These models are crucial for structure-based drug design, providing a rational basis for optimizing ligand affinity and selectivity.

| Functional Group | Potential Interaction Type | Potential Interacting Partners (in a Protein) |

|---|---|---|

| Naphthalene Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Amino (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Backbone C=O, Backbone N-H |

| Difluoromethyl (-CF2H) | Hydrogen Bond Donor | Backbone C=O, Asp, Glu, Gln, Asn |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Difluoromethyl Group on Chemical and Biological Activities

The introduction of a difluoromethyl (CF2H) group into a molecule is a strategic decision in medicinal chemistry, profoundly influencing its physicochemical and biological characteristics. nih.gov This group is recognized for its ability to modulate lipophilicity, acidity, and binding interactions, making it a valuable tool in the design of new research compounds. nih.govnih.gov

Influence on Molecular Lipophilicity and Acidity

The difluoromethyl group is generally considered to enhance lipophilicity, a critical factor for cell membrane permeability and bioavailability. nih.gov However, the actual effect on lipophilicity can be nuanced. Studies on various organic compounds have shown that the change in the logarithm of the partition coefficient (ΔlogP), a measure of lipophilicity, when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a notable increase (-0.1 to +0.4). bohrium.comacs.org This variability is influenced by the electronic environment of the molecule. bohrium.comacs.org For instance, in a series of 2-(thiofluoroalkyl)pyridines, the difluorinated motif (SCF2H) led to a modest increase in lipophilicity compared to its non-fluorinated counterpart. nih.gov

The acidity of the difluoromethyl group is another key feature. The presence of two electron-withdrawing fluorine atoms renders the hydrogen atom in the CF2H group acidic, allowing it to act as a hydrogen bond donor. bohrium.comsemanticscholar.org This hydrogen bond donating capacity is comparable to that of functional groups like thiophenol, aniline, and amine groups, though weaker than a hydroxyl group. nih.govbohrium.com This acidity can be crucial for interactions with biological targets. bohrium.com The pKa of a difluoromethyl group on an aromatic ring, such as in PhCF2H, has been estimated to be between 35 and 41, indicating its relatively low acidity which requires strong bases for deprotonation. acs.org

Modulation of Binding Affinities and Interactions with Research Targets

The ability of the difluoromethyl group to act as a hydrogen bond donor plays a significant role in modulating binding affinities with biological targets. nih.govbohrium.com This interaction can enhance the specificity and strength of binding to enzymes or receptors. nih.gov For example, the CF2H group can form intramolecular hydrogen bonds with nearby carbonyl groups, which can be a factor in the increased activity of certain fungicides. bohrium.com

Furthermore, the introduction of fluorine can lead to favorable orthogonal multipolar interactions, such as C–F···C=O interactions, which have been shown to significantly enhance ligand binding affinity. nih.gov While much of the research has focused on the trifluoromethyl (CF3) group, the principles apply to the difluoromethyl group as well. nih.gov These interactions, along with the increased metabolic stability often conferred by fluorination, contribute to the improved pharmacological profiles of many drug candidates. mdpi.comacs.org

Bioisosteric Replacement Studies with CF2H for Enhanced Properties

The difluoromethyl group is often employed as a bioisostere for other functional groups, most notably hydroxyl (OH), thiol (SH), and amine (NH2) groups. nih.govnih.govnih.gov This replacement strategy aims to retain or improve biological activity while favorably modifying other properties like metabolic stability and lipophilicity. nih.gov As a metabolically stable surrogate, the CF2H group can prevent the rapid oxidation that can occur with hydroxyl or thiol groups. nih.gov

Role of the Naphthalene (B1677914) Amino Moiety in Molecular Recognition

The naphthalene amino moiety is a critical component of 6-(difluoromethyl)naphthalen-2-amine, contributing significantly to its molecular architecture and recognition properties.

Electron-Donating Characteristics and Their Effect on Molecular Properties

The amino group (–NH2) attached to the naphthalene ring acts as an electron-donating group through resonance. libretexts.org This donation of lone-pair electrons to the aromatic system increases the electron density of the naphthalene ring. libretexts.org This electronic effect can influence the reactivity of the entire molecule. In the context of molecular interactions, a more electron-rich aromatic system can engage in stronger π-π stacking or cation-π interactions with biological targets. researchgate.net The electron-donating nature of the amino group generally makes the aromatic ring more reactive towards electrophiles. libretexts.org Studies on other N-aryl amino acids have shown that electron-donating groups on the aromatic ring lead to faster reaction rates in certain chemical transformations. nih.gov

Positional Isomerism and Substituent Effects on Bioactivity

The placement of substituents on the naphthalene core significantly influences the molecule's electronic properties, conformation, and ability to interact with biological targets. The difluoromethyl group at the 6-position and the amine group at the 2-position of the target compound are key determinants of its specific chemical character.

The strategic placement of functional groups on the naphthalene scaffold is a critical aspect of medicinal chemistry. Research has demonstrated that the substitution pattern directly impacts the biological efficacy of the resulting compounds.

Studies on naphthalene-chalcone hybrids have shown that substitution at the second position of the naphthalene ring tends to enhance biological activity. nih.gov For instance, in a series of synthesized naphthalene-piperazine derivatives, compounds with the naphthalene ring substituted from the second position were identified as being particularly active. nih.gov This observation suggests that the 2-position, as seen in this compound, is a favorable site for substitution to achieve desired biological outcomes. The naphthalene ring itself is thought to contribute positively to activity through the formation of aromatic hydrogen bonds within enzyme active sites. nih.gov

Furthermore, the synthesis of aminonaphthol derivatives highlights the importance of isomeric positioning. One-pot condensation reactions involving 1- or 2-naphthol (B1666908) result in different isomers with varying biological profiles, including antioxidant and antimicrobial activities. nih.gov This underscores that even a slight change in the position of a hydroxyl group, analogous to the amine group in the target compound, can lead to significant differences in bioactivity.

The table below summarizes the effect of the substituent position on the activity of certain naphthalene derivatives.

| Compound Series | Favorable Substitution Position | Observed Effect | Reference |

| Naphthalene-Chalcone Hybrids | 2-position | Increased biological activity | nih.gov |

| Aminonaphthol Derivatives | 1- vs. 2-position | Varied antioxidant and antimicrobial profiles | nih.gov |

Systematic structural modification is a cornerstone of drug discovery, allowing researchers to fine-tune the properties of a lead compound. For naphthalene-based molecules, this involves altering substituents to enhance potency and selectivity.

In the development of naphthalene-1,4-dione analogues as potential anticancer agents, a systematic approach identified key structure-activity relationships. nih.gov The study revealed that:

Incorporating an imidazole (B134444) ring into the naphthoquinone structure enhances both potency and selectivity. nih.gov

Terminal cyclic amine groups generally exhibit higher activity. nih.gov

An amide group at the C3 position can improve selectivity while maintaining potency. nih.gov

Another example of systematic modification is the synthesis of naphthalene-based organoselenocyanates. biointerfaceresearch.com Researchers proposed that replacing a diselenide group with a selenocyanate (B1200272) functionality could improve anticancer activity, demonstrating a targeted strategy to enhance a specific biological outcome. biointerfaceresearch.com These studies exemplify how methodical changes to the naphthalene scaffold and its substituents can lead to optimized compounds with improved therapeutic potential.

The following table presents findings from the systematic modification of naphthalene-1,4-dione analogues.

| Compound Modification | IC50 | Selectivity Ratio | Reference |

|---|---|---|---|

| BH10 (Hit Compound) | N/A | N/A | nih.gov |

| Compound 44 (Imidazole Derivative) | 6.4 µM | 3.6 | nih.gov |

Rational Design Strategies for Naphthalene-Based Chemical Entities

Rational design leverages the understanding of a biological target and SAR principles to create novel chemical entities with high specificity and efficacy. The naphthalene scaffold serves as a versatile starting point for such design strategies.

One approach involves using the naphthalene ring as a bioisostere, or a surrogate, for other aromatic systems in known drugs. nih.gov This strategy aims to improve chemical and metabolic stability while retaining the desired pharmacological activity. nih.gov For example, the naphthalene moiety has been successfully used to replace benzene (B151609) rings in various bioactive molecules. nih.gov

Molecular modeling and computational methods are central to rational design. In the development of naphthalene diimide linked bis-naphthalimides as DNA interactive agents, molecular docking studies were used to predict the compounds' binding potential to DNA and telomeric G-quadruplexes. frontiersin.orgnih.gov This computational screening guided the synthesis of compounds with the highest predicted activity, which were then validated through in vitro testing. frontiersin.orgnih.gov Although the synthesized compounds showed promising DNA binding, their bioavailability was identified as a limiting factor, highlighting that rational design must consider the entire pharmacokinetic profile. frontiersin.orgnih.gov

In another example, a mechanochemistry-driven, solvent-free method was developed for the synthesis of 2-amino-1,4-naphthoquinones, which are known for their biological activities. rsc.org This efficient synthesis method allows for the rapid generation of a diverse library of compounds for screening. The study found that the electronic nature of the amine substituent influenced the reaction yield, with electron-donating groups generally providing better yields than electron-withdrawing groups. rsc.org

Furthermore, the development of β-secretase (BACE-1) inhibitors for Alzheimer's disease has utilized naphthalene-based structures. acs.org SAR analysis of aminohydantoin derivatives revealed that specific substitutions on an associated pyridine (B92270) ring could significantly enhance selectivity for BACE-1 over the related enzyme BACE-2. acs.org This demonstrates a highly refined rational design approach focused on achieving target specificity.

Exploration of Molecular Interactions and Biological Research Targets

Investigations of Protein Binding and Molecular Recognition

Molecular recognition is a critical process in biology, governing how molecules interact with specificity and affinity. nih.gov For 6-(difluoromethyl)naphthalen-2-amine derivatives, research has centered on their binding to key proteins involved in disease, as well as abundant plasma proteins that can influence their distribution and availability.

Interaction with Defined Molecular Targets and Modulation of Enzyme/Receptor Activity in vitro

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of specific enzymes and receptors. For instance, naphthalene-based diarylamides have been designed as pan-Raf kinase inhibitors, showing promise in anti-melanoma activity. nih.gov Raf kinases are crucial components of signaling pathways that, when dysregulated, can lead to cancer. nih.gov The design of these inhibitors often builds upon existing scaffolds, like that of sorafenib, to improve efficacy against mutated forms of these kinases. nih.gov

In the context of Alzheimer's disease, β-secretase (BACE-1) is a key enzyme in the production of amyloid-beta peptides. acs.org The development of potent and selective BACE-1 inhibitors is a major therapeutic goal. While specific studies on the direct BACE-1 inhibitory activity of this compound are not detailed, the broader class of naphthalene (B1677914) derivatives is under investigation for this purpose. acs.org The lipophilic nature of the naphthalene core is a feature often exploited in designing brain-penetrant molecules. acs.org

Binding Studies with Human Serum Albumin (HSA) and Associated Interaction Mechanisms

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of numerous endogenous and exogenous compounds. nih.govmdpi.com The binding of a compound to HSA can significantly affect its pharmacokinetic profile. Studies on structurally related naphthoquinone derivatives have shown that their binding to HSA is highly dependent on their specific chemical structure. nih.gov For example, the position of substituents on the naphthalene ring can dramatically alter binding affinity. nih.gov

Research on Binding to Pathological Protein Aggregates (e.g., Amyloid-beta, Tau Proteins)

A significant area of research for naphthalene-based compounds is their potential as imaging agents and therapeutic molecules for neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease.

Amyloid-beta (Aβ): Derivatives of 6-aminonaphthalene have been developed as probes for detecting Aβ plaques, a hallmark of Alzheimer's disease. nih.govnih.gov Radiofluorinated 6-dialkylamino-2-naphthylethylidene derivatives, for instance, have shown high-affinity binding to synthetic Aβ fibrils. nih.govnih.gov These studies often reveal multiple binding sites on the Aβ fibrils, suggesting complex interaction mechanisms. nih.govnih.gov The hydrophobic nature of the naphthalene scaffold is thought to be a key driver for this interaction, allowing the molecule to intercalate into the β-sheet structures of the amyloid aggregates. The presence of intraneuronal Aβ is also a critical aspect of Alzheimer's pathology, and compounds that can interact with these species are of particular interest. mdpi.com

Tau Proteins: Tau protein aggregates, forming neurofibrillary tangles (NFTs), are another defining feature of Alzheimer's disease and other tauopathies. nih.govnih.gov Similar to Aβ, the binding of small molecules to tau aggregates is an active area of research for developing diagnostic and therapeutic agents. While direct binding studies of this compound to tau are not extensively documented in the provided results, related naphthalene derivatives have been explored for this purpose. The interaction is likely governed by similar principles as Aβ binding, with the planar naphthalene ring system facilitating interaction with the β-sheet structures within the tau fibrils. The difluoromethyl group could potentially fine-tune the binding affinity and selectivity.

Enzyme and Receptor Interaction Research

The specific chemical features of this compound, particularly the difluoromethyl group, have prompted investigations into its interactions with various enzymes and receptors.

In vitro Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govwada-ama.org While a broad range of sulfonamide-based compounds are known CA inhibitors, research has also explored other chemical scaffolds. nih.gov C-glycosides containing a 6-methoxy-2-naphthyl moiety have been shown to selectively inhibit fungal and bacterial carbonic anhydrases over human isoforms. nih.gov Although not directly this compound, this highlights the potential of the naphthalene scaffold in targeting these enzymes. The replacement of the methoxy (B1213986) group with a difluoromethyl group could alter the inhibitory profile due to the different electronic and hydrogen-bonding properties of the CF2H group.

Mechanisms of Selectivity Modulation for Kinases (e.g., mTORC1/2) via CF2H Hydrogen Bonding

The difluoromethyl (CF2H) group is a fascinating functional group in medicinal chemistry due to its ability to act as a "lipophilic hydrogen bond donor". nih.gov This unique property allows it to mimic traditional hydrogen bond donors like hydroxyl (OH) or thiol (SH) groups, but with altered physicochemical properties. nih.govnih.govbeilstein-journals.org The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom acidic enough to form a hydrogen bond with an acceptor. nih.govbeilstein-journals.org

This hydrogen bonding capability can be exploited to modulate the selectivity of kinase inhibitors. nih.gov By replacing a methyl (CH3) or trifluoromethyl (CF3) group with a difluoromethyl group, a new hydrogen bond can be introduced in the active site of a kinase, potentially enhancing affinity and selectivity for the target enzyme over closely related kinases. nih.gov This has been proposed as a strategy for fine-tuning the selectivity of inhibitors for kinases like mTORC1/2, where achieving isoform specificity is a significant challenge. The CF2H group can also influence the conformation of peptides by forming intramolecular hydrogen bonds, which could be another mechanism for modulating biological activity. rsc.org

Mechanistic Studies of Biological Processes at the Molecular Level

The investigation into the biological activity of naphthalene derivatives has revealed their potential as pesticidal agents. A study exploring novel β-naphthol derivatives, which share the core naphthalene structure, demonstrated that certain compounds in this class could elicit a response in the central nervous system of insects. Specifically, calcium imaging experiments showed that at a concentration of 50 mg·L−1, some of these naphthalene derivatives were capable of activating the release of calcium ions (Ca2+) in the central neurons of the moth species Mythimna separata. tandfonline.com

This finding is significant as intracellular calcium signaling is a fundamental process that governs a vast array of neuronal functions, including neurotransmitter release, gene expression, and apoptosis (programmed cell death). An uncontrolled release of calcium ions can lead to neuronal hyperexcitability, disruption of normal signaling pathways, and ultimately, cell death. This disruption of calcium homeostasis is a known mechanism of action for several classes of insecticides.

While direct experimental data on this compound's effect on insect neurons is not available in the reviewed literature, the principle that naphthalene derivatives can interfere with calcium signaling in insects has been established. tandfonline.com The insecticidal properties of naphthalene itself have been attributed to its ability to induce toxicity in neural cells. nih.gov The introduction of a difluoromethyl group and an amine group at specific positions on the naphthalene scaffold, as in this compound, would modulate its electronic and steric properties, which in turn could influence its interaction with biological targets such as ion channels or receptors involved in calcium regulation.

Further research would be necessary to determine if this compound specifically acts on calcium channels and to characterize the precise molecular interactions that would lead to the activation of calcium ion release. Such studies would typically involve electrophysiological and fluorescence imaging techniques on isolated insect neurons.

Table 1: Investigated Naphthalene Derivatives and their Effect on Insect Neurons

| Compound Class | Test Organism | Observation | Concentration | Reference |

|---|

The term "proton sponges" refers to a class of compounds, prototypically 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), that exhibit exceptionally high basicity. nih.govresearchgate.net This property arises from the close proximity of two amino groups on the naphthalene backbone. Upon protonation, the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms. mdpi.com This intramolecular hydrogen bond is a key feature of proton sponges and has been the subject of numerous theoretical and experimental studies. nih.govresearchgate.netmdpi.com

The introduction of fluorine atoms onto the naphthalene ring can significantly influence the properties of these molecules, including their hydrogen bonding characteristics. rsc.orgrsc.org Fluorine is a highly electronegative atom, and its presence can alter the electron distribution within the molecule. In the context of "proton sponges," fluorination can impact the basicity of the amino groups and the strength of the intramolecular hydrogen bond.

For a molecule like this compound, while not a classical "proton sponge" in the sense of having two peri-positioned amino groups, the principles of intramolecular interactions involving fluorine are still relevant. The difluoromethyl group (-CHF₂) is a strong electron-withdrawing group. The fluorine atoms can participate in weak C-H···F-C hydrogen bonds, which have been observed to play a role in the crystal packing of highly fluorinated naphthalenes. rsc.orgrsc.org

In the specific case of this compound, there is the potential for intramolecular hydrogen bonding between the hydrogen atom of the amine group (-NH₂) and one of the fluorine atoms of the difluoromethyl group. The geometry and energetics of such an interaction would depend on the conformational flexibility of the molecule. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to investigate the dynamics and stability of such intramolecular hydrogen bonds. nih.govresearchgate.net

Table 2: Key Concepts in Fluorinated Naphthalene Derivatives

| Concept | Description | Relevance to this compound |

|---|---|---|

| Proton Sponge | A compound with two closely spaced basic groups, often forming a strong intramolecular hydrogen bond upon protonation. nih.govresearchgate.netmdpi.com | While not a classical proton sponge, the principles of intramolecular interactions are applicable. |

| Intramolecular Hydrogen Bond | A hydrogen bond formed between two functional groups within the same molecule. mdpi.com | Potential for N-H···F-C intramolecular hydrogen bonding. |

| Fluorination Effects | The introduction of fluorine atoms can alter electronic properties and lead to unique intermolecular and intramolecular interactions like C-H···F-C bonds. rsc.orgrsc.org | The difluoromethyl group significantly influences the electronic character of the naphthalene ring. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,8-bis(dimethylamino)naphthalene (DMAN) |

| Calcium Ion |

Advanced Derivatives and Analogues in Contemporary Chemical Research

Fluorinated Naphthalene (B1677914) Amine Derivatives in Medicinal Chemistry Research

The unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity, make fluorinated compounds highly valuable in the design of new therapeutic agents. nih.govbohrium.com The naphthalene core itself is a privileged structure found in numerous FDA-approved drugs. ekb.eg

Development of Fluorinated Analogues of Bioactive Compounds for Drug Discovery Research

The introduction of fluorinated groups is a widely used strategy in medicinal chemistry to optimize the properties of bioactive molecules. The difluoromethyl (CF2H) group, in particular, is gaining attention as a versatile substituent. acs.org It can modulate lipophilicity, bioavailability, and binding affinity, often in a more nuanced way than the more common trifluoromethyl (CF3) group. acs.org The development of fluorinated analogues of existing drugs or lead compounds is a critical part of the drug discovery process, aiming to enhance efficacy and pharmacokinetic profiles. nih.govbohrium.com

While research on 6-(difluoromethyl)naphthalen-2-amine itself is specific, the principles of its structure are broadly applied. The naphthalene amine backbone provides a rigid scaffold that can be tailored for specific biological targets, while the difluoromethyl group acts as a key modulator of electronic and metabolic properties. This combination makes derivatives of this compound class promising candidates for further investigation in various therapeutic areas. ekb.egacs.org

Naphthalene-Based Push-Pull Dyes as Molecular Probes for Research Imaging

Naphthalene derivatives featuring an electron-donating group (like an amine) and an electron-accepting group (like a difluoromethyl or dicyanovinyl group) at opposite ends of the aromatic system are known as "push-pull" dyes. nih.govacs.org These molecules exhibit interesting photophysical properties, such as solvatochromism (color change depending on solvent polarity), and are used as fluorescent probes in biomedical imaging. nih.govnih.gov

A prominent example is the fluorinated naphthalene derivative FDDNP (2-(1-[6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl]ethylidene)malononitrile), which has been developed as a positron-emission tomography (PET) imaging probe. nih.govnih.gov FDDNP and its analogues can cross the blood-brain barrier and are used for the noninvasive imaging of amyloid-β and tau protein aggregates, which are hallmarks of Alzheimer's disease. nih.govnih.govresearchgate.net The binding affinity of these probes can be fine-tuned by modifying the donor and acceptor groups, demonstrating the versatility of the naphthalene push-pull scaffold in creating highly specific molecular imaging agents. nih.govresearchgate.net Researchers have synthesized extensive series of these dyes to optimize their binding and fluorescence properties for high-fidelity imaging of pathological protein deposits. nih.govmdpi.comresearchgate.net

| Derivative | Key Structural Feature | Application |

| FDDNP | Naphthalene core with fluoroethylamino (donor) and malononitrile (B47326) (acceptor) groups. nih.gov | PET imaging of amyloid-β and tau aggregates in Alzheimer's disease research. nih.govnih.gov |

| DDNP | A non-fluorinated analogue of FDDNP, with a dimethylamino donor group. nih.gov | Used as a staining dye for amyloid plaques in vitro. nih.gov |

| cDDNP | A nearly planar tricyclic analogue of FDDNP. nih.gov | Exhibits very high binding affinity to amyloid-β aggregates in research studies. nih.gov |

| ProCF3/FrCF3 | Naphthalene and fluorene (B118485) cores with a strong trifluoroacetyl acceptor group. acs.org | Used as solvatochromic dyes for sensing polarity and heterogeneity of lipid droplets. acs.org |

Amino Acid and Peptide Derivatized Naphthalene Diimides in Supramolecular Chemistry Research

Naphthalene diimides (NDIs) are electron-deficient aromatic compounds widely used in the construction of supramolecular nanomaterials due to their well-defined redox and spectroscopic properties. nih.govacs.org When conjugated with amino acids or peptides, NDIs can self-assemble into highly ordered nanostructures like nanofibrils and hydrogels. nih.govrsc.orgresearchgate.net This self-assembly is driven by a combination of π-stacking between the NDI cores and hydrogen bonding within the peptide chains. acs.org

A particularly interesting area of research is the development of stimulus-responsive materials based on NDI-amino acid conjugates. nih.govnih.govroyalsocietypublishing.org For instance, researchers have created systems where the self-assembly and disassembly of NDI-phenylalanine conjugate fibrils can be reversibly controlled by changing the redox state of the environment. nih.govresearchgate.net Under normal conditions, the conjugates form fibrils, but upon chemical reduction, they transform into amorphous aggregates. Re-oxidation restores the original fibrillar morphology. nih.govnih.govroyalsocietypublishing.org This switchable behavior offers a powerful strategy for developing sophisticated materials for applications such as controlled drug delivery and cell imaging. acs.orgnih.govresearchgate.netacs.org The ability to tune the self-assembly process by changing pH or through enzymatic action further expands the functional possibilities of these NDI-peptide systems. acs.orgthieme-connect.de

Application in Agrochemical Research as Advanced Pesticidal Agents

The inclusion of fluorinated motifs is also a highly successful strategy in the agrochemical industry. nih.gov The difluoromethyl (CF2H) group has been incorporated into numerous commercial pesticides to enhance their biological activity. acs.org Compared to the trifluoromethyl group, the difluoromethyl group can moderately adjust key properties like metabolic stability, lipophilicity, and bioavailability, making it a valuable tool for optimizing pesticidal agents. acs.org

Fluorine-containing compounds represent a significant portion of the pesticide market, particularly in insecticides and acaricides. nih.gov The strategic placement of groups like CF2H on heterocyclic or aromatic scaffolds can lead to the discovery of new active ingredients with improved efficacy and, in some cases, novel modes of action. researchgate.net For instance, pyrimidinamine derivatives containing a difluoromethyl group have been developed that show excellent insecticidal activity against pests like Plutella xylostella. researchgate.net While direct applications of this compound in this area are not widely documented, the principles governing the use of fluorinated aromatic amines are well-established, suggesting the potential for this class of compounds in the development of next-generation agrochemicals. acs.orgresearchgate.netbeyondpesticides.org

Integration into Polymeric and Functional Materials Research

The robust and thermally stable naphthalene backbone, combined with the property-enhancing effects of fluorine substitution, makes these structures ideal building blocks for high-performance polymers.

Synthesis and Properties of Fluorinated Naphthalene-Based Poly(arylene ether ketone)s

Poly(arylene ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. mdpi.comacs.org By incorporating fluorinated naphthalene units into the polymer backbone, researchers can develop new materials with enhanced characteristics, such as lower dielectric constants, improved solubility, and greater thermal resistance. researchgate.netbit.edu.cnnasa.gov These properties are highly desirable for applications in microelectronics, integrated circuits, and high-frequency communication technologies. mdpi.comnih.govsemanticscholar.org

The synthesis of these polymers typically involves the nucleophilic polycondensation of novel fluorinated naphthalene-based bisphenol monomers. researchgate.netcapes.gov.br The introduction of fluorine atoms, often as trifluoromethyl (CF3) or difluoromethyl (CF2H) groups, increases the free volume within the polymer matrix, which in turn lowers the material's dielectric constant and water absorption. nih.govsemanticscholar.orgscielo.br For example, fluorinated naphthalene-based PAEKs have been synthesized that exhibit glass transition temperatures (Tg) well above 160°C and thermal decomposition temperatures (Td5%) exceeding 520°C. researchgate.netbit.edu.cn These polymers can be cast into strong, flexible, and transparent films, making them suitable for use as insulating layers and coatings in demanding electronic and aerospace environments. nasa.govmdpi.com

| Polymer Type | Key Monomer/Feature | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5%) | Dielectric Constant (@1 MHz) | Tensile Strength (MPa) | Reference |

| Fluorinated Naphthalene-Based PAEKs | Novel fluorinated naphthalene-based bisphenols | >167 °C | >528 °C | 2.57 | 62.86–104.13 | researchgate.net |

| PAEK with -CF3 Pendant Groups | (4-trifluoromethyl) phenylhydroquinone | - | >530 °C | 2.6–2.7 | 65–70 | bit.edu.cn |

| PAEKs with -CF3/-OCF3 Groups | Trifluoromethyl or trifluoromethoxy-containing bisphenols | - | >520 °C | 2.839 | >70 | nih.govsemanticscholar.org |

| PAEKs with Perfluorononenyl Groups | 2,6-difluorophenyl-(4-perfluorononenyloxy)phenyl-methanone | - | - | 2.73 (@10 kHz) | - | researchgate.net |

Naphthalene Diimides in the Design of Optoelectronic Devices

Naphthalene diimides (NDIs) are a class of organic compounds that have garnered significant attention for their use in optoelectronic devices, owing to their excellent electron-accepting properties, chemical robustness, and thermal stability. The functionalization of the NDI core allows for the fine-tuning of their electronic and photophysical properties. The introduction of amino groups onto the naphthalene core, for instance, can modulate the electron density and influence the intermolecular packing, which are critical factors for charge transport in organic semiconductors.

While direct synthesis of NDIs from this compound is not extensively documented, the general synthetic strategy involves the condensation of a naphthalenetetracarboxylic dianhydride with an amine. In this context, a difluoromethyl-substituted aminonaphthalene could serve as a valuable precursor for novel NDI derivatives. The strong electron-withdrawing nature of the difluoromethyl group (CHF2) would significantly impact the electronic properties of the resulting NDI. This substitution is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the NDI, potentially enhancing its electron-accepting capability and improving its performance in n-type organic field-effect transistors (OFETs).

The fluorination of the NDI core or its substituents has been shown to influence the photophysical properties of these molecules. For example, the introduction of fluorine can lead to a hypsochromic shift (a shift to shorter wavelengths) in the absorption and emission spectra and can increase the fluorescence quantum yield. dntb.gov.ua The table below illustrates the typical effects of substituents on the properties of NDI derivatives, providing a basis for predicting the characteristics of an NDI derived from this compound.

| Substituent on NDI Core | Effect on HOMO/LUMO Levels | Impact on Photophysical Properties | Potential Application |

| Electron-donating (e.g., amino) | Raises HOMO and LUMO levels | Red-shift in absorption/emission | Organic Light-Emitting Diodes (OLEDs) |

| Electron-withdrawing (e.g., chloro, fluoroalkyl) | Lowers HOMO and LUMO levels | Blue-shift in absorption/emission, increased quantum yield | n-type Organic Field-Effect Transistors (OFETs) |

| Extended π-conjugation | Narrows the HOMO-LUMO gap | Bathochromic shift, enhanced absorption | Organic Photovoltaics (OPVs) |

The incorporation of a difluoromethyl group, as in a hypothetical NDI synthesized from this compound, would likely result in a material with enhanced electron-accepting properties, making it a promising candidate for high-performance n-type semiconductors in organic electronics.

Naphthalene-Based Heterocycles with Emergent Fluorinated Substituents

The fusion of a naphthalene ring with heterocyclic systems containing emergent fluorinated substituents presents a powerful strategy for creating novel compounds with tailored properties for a range of applications, from medicinal chemistry to materials science.

Naphthyridine Derivatives for Diverse Chemical Applications

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms in a system of two fused pyridine (B92270) rings, are considered privileged structures in medicinal chemistry due to their wide range of biological activities. bu.edu.eg The synthesis of naphthyridine derivatives can be achieved through various cyclization reactions. For instance, the Skraup reaction, which is used to synthesize quinolines, can be adapted to produce 1,5-naphthyridines from 3-aminopyridine (B143674) derivatives. nih.gov Analogously, a synthetic route starting from an aminonaphthalene derivative could potentially yield benzo[f] dntb.gov.uanih.govnaphthyridine or other related isomers.

The incorporation of fluorine or fluorinated alkyl groups into the naphthyridine scaffold can significantly influence its biological activity. nih.gov Fluorine's high electronegativity can alter the pKa of the molecule, affecting its binding to biological targets. Furthermore, the C-F bond can enhance metabolic stability, a desirable trait for drug candidates. While there is no direct report on the synthesis of naphthyridines from this compound, a plausible synthetic approach could involve a multi-step sequence starting with the aminonaphthalene, as outlined in the general retrosynthetic analysis below.

General Retrosynthetic Approach for Naphthyridine Derivatives:

The properties of the resulting fluorinated naphthyridine would be heavily influenced by the difluoromethyl group. The table below summarizes the general impact of fluorination on the properties of heterocyclic compounds.

| Property | Effect of Fluorination | Rationale |

| Acidity/Basicity | Alters pKa | The strong electron-withdrawing nature of fluorine modifies the electron density of the heterocyclic ring. nih.gov |

| Lipophilicity | Increases lipophilicity | Fluorine substitution can enhance passage through biological membranes. nih.gov |

| Metabolic Stability | Increases metabolic stability | The C-F bond is strong and resistant to enzymatic cleavage. nih.gov |

| Binding Affinity | Can enhance binding to target proteins | Fluorine can participate in favorable electrostatic interactions and hydrogen bonding. |

Pyrimidine (B1678525) Derivatives Incorporating Naphthalene Moieties

Pyrimidine derivatives are another class of heterocyclic compounds with immense importance in medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil. gsconlinepress.com The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328). bu.edu.eg A synthetic strategy to incorporate a naphthalene moiety could involve a chalcone (B49325) derived from a naphthaldehyde, which then undergoes cyclization with guanidine to form a dihydropyrimidine. amegroups.org

The introduction of a difluoromethyl group onto the naphthalene ring of a pyrimidine derivative would be expected to confer unique properties. In medicinal chemistry, fluorinated pyrimidines, such as 5-fluorouracil, are widely used as anticancer agents. nih.gov The fluorine atom or a fluoroalkyl group can act as a bioisostere for a hydrogen atom or a methyl group, respectively, while altering the electronic properties and metabolic fate of the molecule. mdpi.com

A potential synthetic route to a pyrimidine derivative bearing the 6-(difluoromethyl)naphthalen-2-yl substituent could start from the corresponding chalcone, as depicted in the general scheme below.

General Synthetic Scheme for Naphthalene-Substituted Pyrimidines:

Chalcone Synthesis: Acetophenone reacts with a naphthaldehyde (potentially derived from 6-(difluoromethyl)naphthalene) via a Claisen-Schmidt condensation to yield a chalcone.

Pyrimidine Ring Formation: The resulting chalcone is then reacted with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine (B69317) derivative. amegroups.org

The properties of such a pyrimidine derivative would be of significant interest, as summarized in the following table.

| Feature | Expected Impact of the 6-(Difluoromethyl)naphthalen-2-yl Group |

| Biological Activity | Potential for enhanced anticancer, antimicrobial, or other therapeutic activities due to the presence of both the pyrimidine core and the fluorinated naphthalene. nih.govorientjchem.org |

| Physicochemical Properties | Increased lipophilicity and altered pKa, which could influence drug absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com |

| Target Interaction | The bulky and electronically distinct naphthalene substituent could lead to novel binding interactions with biological targets. |

Fluoroalkyl Amino Reagents (FARs) as Versatile Synthetic Tools for Fluorinated Heterocycles

Fluoroalkyl amino reagents (FARs) are a class of compounds that have emerged as powerful tools for the introduction of fluoroalkyl groups into organic molecules. mdpi.com These reagents are typically α,α-difluoroalkylamines and are prepared by the hydroamination of polyfluoroalkenes. mdpi.com Their reactivity stems from the formation of a fluoroiminium species upon activation with a Lewis acid, which can then react with various nucleophiles. mdpi.com